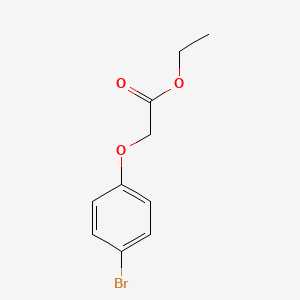

Ethyl 2-(4-bromophenoxy)acetate

描述

属性

IUPAC Name |

ethyl 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNIXLGEPMALSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290059 | |

| Record name | ethyl (4-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-29-0 | |

| Record name | 6964-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (4-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Bromophenoxy Acetate and Its Derivatives

Conventional Synthetic Routes for Ethyl 2-(4-bromophenoxy)acetate

The traditional synthesis of this compound relies on well-established organic reactions that are foundational to ester and ether formation. These methods are known for their reliability and are widely documented in chemical literature.

Esterification Reactions of 4-Bromophenoxyacetic Acid

One of the primary conventional methods for synthesizing this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 4-bromophenoxyacetic acid. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; therefore, to maximize the yield of the ester, an excess of the alcohol reactant is typically used, or the water byproduct is removed as it forms, often through a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com

Condensation Reactions in Aryloxyacetate Synthesis

The synthesis of the aryloxyacetate structure is effectively achieved through condensation reactions, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile and widely used method for forming ethers. gold-chemistry.org In the context of this compound, this involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgtaylorandfrancis.com

Specifically, 4-bromophenol (B116583) is first deprotonated by a base to form the more nucleophilic 4-bromophenoxide ion. youtube.com This ion then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. wikipedia.orgchemicalbook.com The phenoxide ion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group to form the ether linkage and yield the target compound. wikipedia.org This reaction is typically carried out in a suitable solvent like anhydrous ethanol. prepchem.com

A specific documented synthesis involves dissolving sodium in anhydrous ethanol, followed by the addition of 4-bromophenol. prepchem.com Ethyl bromoacetate is then added to this solution, and the mixture is heated under reflux for one hour. prepchem.com After workup, the product is obtained as a white powder. prepchem.com

Table 1: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Solvents | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Bromophenol | Ethyl bromoacetate | Sodium, Anhydrous Ethanol | 1 hour (reflux) | This compound | prepchem.com |

Green Chemistry Approaches in the Synthesis of this compound Analogues

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of aryloxyacetates. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Application of Ultrasonic Wave Organic Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green tool, often leading to higher yields, shorter reaction times, and milder reaction conditions. The synthesis of an analogue, ethyl 2-(4-nitrophenoxy)acetate, has been successfully demonstrated using ultrasound irradiation. ijche.com

This method employs a phase-transfer catalyst in a solid-liquid system, reacting p-nitrophenol with ethyl 2-bromoacetate using anhydrous potassium carbonate as a mild base. ijche.com The reaction is conducted in a batch reactor placed in an ultrasonic bath, which provides the energy for the reaction. ijche.com The use of ultrasonic waves enhances the mass transfer between the solid and liquid phases, accelerating the reaction rate significantly compared to conventional heating methods. ijche.com Researchers investigated various parameters to optimize the yield, including catalyst type, solvent, and temperature. ijche.com

Table 2: Ultrasound-Assisted Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

| Reactants | Base | Catalyst System | Energy Source | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| p-Nitrophenol, Ethyl 2-bromoacetate | Anhydrous K₂CO₃ | Phase-Transfer Catalyst | Ultrasonic Bath (28 kHz) | 50°C | Accelerated synthesis of Ethyl 2-(4-nitrophenoxy)acetate | ijche.com |

Utilization of Sustainable Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. Traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are facing increasing restrictions due to their toxicity. researchgate.netmdpi.com Research has focused on identifying and utilizing more sustainable alternatives.

For reactions relevant to the synthesis of this compound and its analogues, several greener solvents have been proposed. Bio-based solvents like Cyrene™, derived from cellulose, have been shown to be effective replacements for dipolar aprotic solvents. researchgate.net Other recommended solvents include ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and various alcohols, which have more favorable environmental, health, and safety profiles. mdpi.comnih.gov For separation processes like chromatography, solvent mixtures such as ethyl acetate/ethanol in heptanes have been developed as greener alternatives to chlorinated solvents. researchgate.net The selection of a green solvent is often guided by solvent selection guides that rank solvents based on safety, health, and environmental criteria. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is another cornerstone of green chemistry, valued for its ability to dramatically reduce reaction times, increase yields, and improve energy efficiency. dergipark.org.tr This technology has been applied to the synthesis of various heterocyclic analogues of this compound.

For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized using microwave irradiation. nih.gov In this procedure, substituted phenylthioureas were reacted with a bromo ester in polyethylene (B3416737) glycol (PEG-400), a low-toxicity solvent, under microwave heating. nih.gov Similarly, the synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate was achieved via a multi-step reaction under microwave irradiation, which facilitated faster heating and reduced reaction times. dergipark.org.tr These examples highlight the potential of microwave-assisted protocols to provide rapid and efficient access to complex analogues under more environmentally friendly conditions.

Table 3: Microwave-Assisted Synthesis of Thiazolyl Acetate Analogues

| Reactants | Solvent | Energy Source | Outcome | Reference |

|---|---|---|---|---|

| Substituted Phenylthioureas, Bromo ester | PEG-400 | Microwave Irradiation | Ethyl-2-[2-substituted phenylamino (B1219803) 4-(thiophen-2-yl) thiazol-5-yl] acetates | nih.gov |

| Araldehydethiosemicarbazones, Bromo ester | PEG-400 | Microwave Irradiation | Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates | nih.gov |

Solvent-Free Reaction Conditions

In recent years, a significant shift towards "green chemistry" has prompted the development of solvent-free reaction conditions to minimize environmental impact and reduce hazardous waste. Microwave irradiation has emerged as a powerful tool in this domain, often enabling rapid, efficient, and clean chemical transformations without the need for a traditional solvent medium. cem.comrsc.org This technique is applicable to neat reaction mixtures, where the reactants themselves absorb the microwave energy, leading to rapid heating and accelerated reaction rates. cem.commdpi.com

While a specific solvent-free synthesis for this compound is not extensively documented, the principles have been successfully applied to related transformations. For instance, the acetylation of phenols and other natural polyols has been achieved under solvent-free and catalyst-free conditions using acetic anhydride (B1165640) and microwave heating. asianpubs.orgbeilstein-journals.org Similarly, the synthesis of various heterocyclic compounds, such as imidazole (B134444) and pyrazole (B372694) derivatives, has been efficiently conducted through microwave-assisted, solvent-free ring-opening reactions of epoxides, yielding products in minutes with high yields. mdpi.com These examples underscore the potential of applying similar microwave-assisted, solvent-free protocols to the Williamson ether synthesis of phenoxyacetates, which could offer a more sustainable and efficient alternative to conventional solvent-based methods.

Table 1: Examples of Solvent-Free Synthesis Methodologies

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-acylation | Cephalosporanic acid, Heterocyclic carboxylic acid | Basic alumina, Microwave | 2 min | 82-93% | cem.com |

| Peracetylation | Natural Polyols (e.g., Quercetin) | Acetic anhydride, Microwave | 5-10 min | High | beilstein-journals.org |

| Epoxide Ring Opening | Phenyl glycidyl (B131873) ether, Imidazole | Microwave, 120 °C | 1 min | >90% | mdpi.com |

| Guanidine Synthesis | Aniline, N,N'-diisopropylcarbodiimide | Yb(OTf)₃, 25 °C | 1 hr | 97% | organic-chemistry.org |

Employing Ionic Liquids and Deep Eutectic Solvents in Catalysis

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of neoteric solvents with unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, making them attractive alternatives to volatile organic compounds. researchgate.netnih.gov

Ionic liquids, which are salts with melting points below 100 °C, have been effectively used as both solvents and promoters for Williamson ether synthesis. Research has shown that imidazolium-derived ionic liquids can facilitate the formation of phenolic ethers from phenols and alkyl halides at room temperature, achieving high yields of 80-95%. researchgate.net The ionic liquid can often be recovered and reused multiple times without a significant loss in product yield. researchgate.net A patented method for synthesizing allyl phenoxyacetate (B1228835) utilizes an ionic liquid that serves as both the catalyst and the reaction medium, resulting in high product yields and minimal waste. google.com

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are often biodegradable, have low toxicity, and are prepared from inexpensive and renewable materials. nih.gov DESs have been successfully employed as catalysts in various organic reactions. For example, a novel DES prepared from ethyltriphenylphosphonium bromide and protocatechuic acid has been used as an efficient catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, demonstrating their potential to catalyze complex organic transformations. nih.gov

Table 2: Applications of Ionic Liquids and Deep Eutectic Solvents in Synthesis

| Reaction Type | Solvent/Catalyst System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | [bmim]Br (Ionic Liquid) | p-Methoxyphenoxide, Dichloromethane | 60 °C | 90% | researchgate.net |

| Phenolic Ether Synthesis | Hydroxide (B78521) in Imidazolium IL | Phenols, Benzyl Halides | Room Temp. | 80-95% | researchgate.net |

| Esterification | Ionic Liquid | Phenoxyacetic acid, Allyl alcohol | >70 °C | 89% | google.com |

| Imidazole Synthesis | ETPPBr/PCA (Deep Eutectic Solvent) | Benzaldehyde, Aniline, etc. | 80 °C | 95% | nih.gov |

Catalytic Strategies in the Synthesis of Related Brominated Phenyl-Containing Esters and Ethers

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-heteroatom bonds, including the C–O bonds found in aryl ethers. The Ullmann condensation is a classic and widely used copper-catalyzed reaction for synthesizing diaryl ethers from an aryl halide and a phenol (B47542). synarchive.comwikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to the development of milder and more efficient catalytic systems. These often involve soluble copper(I) salts, such as CuI, paired with various ligands that facilitate the catalytic cycle. nih.govarkat-usa.org Research has demonstrated that an air-stable catalyst, CuIPPh₃, can effectively promote the O-arylation of phenols with aryl bromides in non-polar solvents like toluene (B28343) or xylene, using an inexpensive base such as K₂CO₃. arkat-usa.org These reactions proceed in moderate to good yields, with electron-poor aryl bromides and electron-rich phenols showing the highest reactivity. arkat-usa.org The mechanism is believed to involve a copper(I) intermediate that undergoes reaction with the aryl halide. wikipedia.orgnih.gov

Table 3: Ullmann Coupling of p-Cresol with Various Aryl Bromides

| Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 75.3 | arkat-usa.org |

| 4-Bromonitrobenzene | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 70.1 | arkat-usa.org |

| 4-Bromoacetophenone | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 66.8 | arkat-usa.org |

| 1-Bromo-4-fluorobenzene | CuIPPh₃ (5 mol%) | K₂CO₃ | o-Xylene | 140 | 67.9 | arkat-usa.org |

Brønsted Acid Catalysis in Derivatization

Brønsted acids are fundamental catalysts for a wide range of organic transformations, particularly in the derivatization of functional groups like carboxylic acids. In the context of forming esters, such as the ethyl ester moiety in this compound, Brønsted acid catalysis is a cornerstone of the Fischer esterification process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid. researchgate.netresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, which subsequently leads to the formation of the ester and water.

A variety of Brønsted acids, from simple mineral acids to more complex solid acid catalysts, have been employed. The use of solid-supported or immobilized acid catalysts, such as sulfated zirconia or immobilized acidic ionic liquids, is particularly advantageous as it simplifies product purification and allows for catalyst recycling. researchgate.netmultiresearchjournal.com For example, Brønsted acidic ionic liquids immobilized on SBA-15-SO₃H have been shown to be highly active and reusable catalysts for the esterification of acetic acid, achieving high conversion rates over multiple cycles. multiresearchjournal.com

Table 4: Examples of Brønsted Acid-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Methanol (B129727) | Sulfated Zirconia/SBA-15 | - | High Conversion | researchgate.net |

| Acetic Acid | Trimethylolpropane | Immobilized Acidic Ionic Liquid | 70-110 °C | 92.1% Conversion | multiresearchjournal.com |

| Ynamide Derivatization | Aryl Sulfoxide | Triflimide (Brønsted Acid) | Room Temp. | 94% Yield | nih.gov |

| p-Methyl phenoxy acetic acid | Various phenols | Phosphonitrilic chloride/NMM | Room Temp. | Good Yields | jocpr.com |

Ytterbium Triflate Catalysis in Related Compound Synthesis

Ytterbium triflate (Yb(OTf)₃) is a highly effective and versatile water-tolerant Lewis acid catalyst used in a multitude of organic reactions. researchgate.netsigmaaldrich.com Its catalytic activity is valuable in the synthesis of compounds structurally related to this compound, promoting reactions under mild conditions. organic-chemistry.orgnih.gov

For instance, Yb(OTf)₃ has been successfully applied as a catalyst for the formation of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate, demonstrating its utility in C-O bond formation for ether synthesis. nih.gov This protocol significantly reduces reaction times and leads to high conversion rates. nih.gov Furthermore, Ytterbium triflate has been shown to be an efficient catalyst for the synthesis of α-hydroxy-arylacetic acids and their corresponding esters from aryl methyl ketones or substituted aromatic glyoxals. organic-chemistry.orgnih.gov This transformation, which can be performed in an aqueous medium, produces mandelic acid derivatives—structurally analogous to the acetate portion of the target molecule—in excellent yields. organic-chemistry.org The catalyst's reusability and effectiveness in various solvents make it a powerful tool for the synthesis of complex esters and ethers. organic-chemistry.orgorganic-chemistry.org

Table 5: Examples of Ytterbium Triflate (Yb(OTf)₃) Catalysis | Reaction Type | Substrates | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | tert-Butyl Ether Synthesis | Alcohols, Boc₂O | Yb(OTf)₃ (5 mol%) | 60 °C, 1 hr | up to 92% | nih.gov | | α-Hydroxyacetic Acid Synthesis | Substituted Acetophenones | Yb(OTf)₃, H₂O/Isopropanol | Reflux | 78-99% | organic-chemistry.org | | Indenol Synthesis | Propargylic alcohols, Phenols | Yb(OTf)₃ (10 mol%) | Dichloromethane, 25 °C | 78-95% | nih.gov | | Guanidine Synthesis | Amines, Carbodiimides | Yb(OTf)₃ (2 mol%) | Solvent-free, 25 °C | 83-97% | organic-chemistry.org |

Computational and Theoretical Studies of Ethyl 2 4 Bromophenoxy Acetate and Its Analogues

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

For analogues of ethyl 2-(4-bromophenoxy)acetate, FMO analysis has been instrumental. For instance, a study on ethyl-2-(4-aminophenoxy)acetate, a closely related compound, revealed important details about its electronic transitions through DFT calculations. mdpi.comjyu.firesearchgate.net The experimental UV/Vis spectra showed absorption bands that were assigned to specific electronic transitions, such as the HOMO to LUMO transition. mdpi.comjyu.fi

In a study on a different, more complex analogue, the chalcone (B49325) derivative ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the HOMO and LUMO energies. nih.gov

Table 1: Frontier Molecular Orbital Energies for an Analogue of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.24 |

| LUMO | -2.51 |

| Energy Gap (ΔE) | 3.73 |

| Data from a study on ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. nih.gov |

For this compound, the presence of the bromine atom, an electron-withdrawing group, and the ether linkage are expected to influence the energies of the frontier orbitals. The bromine atom's electronegativity and the lone pairs on the oxygen atoms would play a significant role in defining the electron density distribution in the HOMO and LUMO.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory.

For the analogue ethyl-2-(4-aminophenoxy)acetate, NBO analysis would reveal the intramolecular charge transfer and stabilizing interactions. mdpi.comjyu.firesearchgate.net A study on a phenyl radical addition to an enol acetate (B1210297) utilized NBO analysis to quantify the stabilization energies of the transition state, highlighting the interaction between singly occupied molecular orbitals (SOMOs) and π orbitals. researchgate.net

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Phenyl Radical Addition Transition State Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| SOMO | π* C=C | 21.3 |

| π C=C | SOMO | 29.1 |

| Illustrative data from a theoretical study on phenyl radical reactivity. researchgate.net |

In the case of this compound, NBO analysis would be expected to show significant delocalization of the lone pair electrons on the ether oxygen into the antibonding orbitals of the phenyl ring. Similarly, interactions involving the bromine atom's orbitals and the carbonyl group of the ester would be elucidated, providing a quantitative measure of their contributions to the molecule's stability.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability (β), which describes how the molecule's dipole moment changes in the presence of a strong electric field. Computational methods can be used to predict the NLO properties of a compound by calculating its hyperpolarizability.

While specific NLO data for this compound is not available, studies on other organic molecules, such as chalcone derivatives, have shown that the presence of donor and acceptor groups can lead to significant NLO properties. For the chalcone derivative ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, the combination of the electron-rich thiophene (B33073) ring and the electron-withdrawing carbonyl group would suggest potential NLO activity. nih.gov The calculation of properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would be necessary to quantify these effects.

Table 3: Calculated NLO Properties for an Example Organic Molecule

| Property | Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Specific data for this compound or its close analogues were not found in the searched literature. |

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for assigning partial atomic charges to the atoms within a molecule. These charges are calculated based on the distribution of the electrons in the molecule's wave function. This analysis helps in understanding the electrostatic potential of the molecule and identifying the electropositive and electronegative centers, which are crucial for predicting reactivity and intermolecular interactions.

For this compound, a Mulliken charge analysis would provide quantitative values for the partial charges on each atom. It is expected that the oxygen atoms of the ether and ester groups would carry significant negative charges due to their high electronegativity. The bromine atom would also exhibit a negative charge. The carbon atom of the carbonyl group would be expected to have a significant positive charge, making it susceptible to nucleophilic attack. The distribution of charges on the phenyl ring would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the ether oxygen.

While specific Mulliken charge data for this compound is not available in the searched literature, the following table illustrates the type of data that would be obtained from such an analysis for a hypothetical related molecule.

Table 4: Illustrative Mulliken Atomic Charges for a Substituted Phenoxyacetate (B1228835)

| Atom | Charge (a.u.) |

| O (ether) | -0.55 |

| O (carbonyl) | -0.60 |

| O (ester) | -0.45 |

| C (carbonyl) | +0.75 |

| Br | -0.10 |

| This data is illustrative and not based on actual calculations for this compound. |

Exploration of Biological Activities and Pharmacological Potentials of Ethyl 2 4 Bromophenoxy Acetate Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of ethyl 2-(4-bromophenoxy)acetate. These compounds have shown promise in combating both bacterial and fungal pathogens, with some exhibiting a well-defined mechanism of action.

Derivatives of this compound have been the subject of extensive research for their antibacterial properties. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, synthesized from a related bromo-phenyl precursor, were evaluated for their activity against various bacterial strains. Several of these compounds demonstrated significant inhibitory effects.

Another study focused on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, which also incorporate a substituted aryl moiety, and found them to be promising antibacterial agents. als-journal.com The antibacterial activity of these derivatives is often attributed to their ability to interfere with essential bacterial processes.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Test Organism | Activity/Observation |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Various bacterial strains | Potent inhibitory activity |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Various bacterial strains | Promising antibacterial agents als-journal.com |

This table is for illustrative purposes and synthesizes findings from multiple studies on related derivative classes.

In addition to their antibacterial action, certain derivatives of this compound have exhibited notable antifungal properties. Research has shown that modifications to the core structure can yield compounds with significant activity against various fungal species. For example, studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives also included assessments of their antifungal potential, with some compounds showing promising results.

The antifungal efficacy of these derivatives highlights their potential as broad-spectrum antimicrobial agents.

A key mechanism underlying the antibacterial activity of many this compound derivatives is the inhibition of bacterial DNA gyrase. figshare.com This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. nih.govnih.gov By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation. figshare.com

Fluoroquinolones, a well-established class of antibiotics, also target DNA gyrase. nih.govnih.gov Research into novel inhibitors like the this compound derivatives is driven by the need to overcome the growing problem of bacterial resistance to existing drugs. nih.gov Structure-based drug design and quantitative structure-activity relationship (QSAR) studies have been employed to optimize the interaction of these derivatives with the DNA gyrase enzyme, aiming to enhance their inhibitory potency. als-journal.comnih.gov

The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays that measure the supercoiling activity of DNA gyrase in the presence of the inhibitor. The concentration required to inhibit the enzyme by 50% (IC50) is a key parameter used to quantify their potency.

Anticancer and Cytotoxic Activities

The therapeutic potential of this compound derivatives extends to the field of oncology. Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, suggesting their promise as novel anticancer agents.

One of the primary mechanisms through which this compound derivatives exert their anticancer effects is by modulating the activity of key enzymes involved in cancer pathways. For instance, certain derivatives have been shown to inhibit metabolic enzymes like cytochrome P450s, which can play a role in drug resistance. cymitquimica.com

A recent study focused on the development of N-(1,3,4-thiadiazol-2-yl)amide derivatives from ethyl 2-(4-bromophenyl)acetate as inhibitors of 6-phosphogluconate dehydrogenase (6PGD). acs.orgacs.org This enzyme is a critical component of the pentose (B10789219) phosphate (B84403) pathway, which is often upregulated in cancer cells to support their high proliferation rates. acs.orgacs.org By inhibiting 6PGD, these compounds can disrupt cancer cell metabolism and suppress tumor growth. acs.orgacs.org

The following table presents the cytotoxic activity of representative N-(1,3,4-thiadiazol-2-yl)amide derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | EC50 (µM) |

| 19l | A549 (Lung) | 8.1 ± 0.7 |

| 19n | A549 (Lung) | 8.6 ± 0.6 |

| 19l | Huh7 (Liver) | Not explicitly stated, but showed inhibition |

| 19n | Huh7 (Liver) | Not explicitly stated, but showed inhibition |

| 5o | A549 (Lung) | 15 ± 2.6 |

EC50 represents the concentration of the compound that inhibits cell viability by 50%. Data is sourced from a study on 6PGD inhibitors. acs.orgacs.org

Another important anticancer mechanism of action for derivatives of this compound involves the antagonism of anti-apoptotic regulatory proteins, such as Bcl-2. The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of anti-apoptotic proteins like Bcl-2 is a common feature of many cancers, allowing tumor cells to evade apoptosis and continue to proliferate.

Small molecules that can bind to and inhibit the function of these anti-apoptotic proteins are of great interest as potential cancer therapeutics. By antagonizing Bcl-2, these compounds can restore the natural apoptotic process in cancer cells, leading to their elimination. While direct studies on this compound derivatives as Bcl-2 antagonists are emerging, the development of small-molecule inhibitors for this protein family is a well-established strategy in cancer research. For example, apogossypol (B560662) derivatives have been successfully developed as antagonists of Bcl-2 family proteins. nih.gov Similarly, a small-molecule antagonist of the Bcl-2 BH4 domain, BDA-366, has shown efficacy in lung cancer models. nih.gov The structural features of this compound derivatives make them suitable candidates for further investigation as antagonists of anti-apoptotic proteins.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a significant area of research, with potential implications for treating a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are crucial in the management of neurodegenerative disorders like Alzheimer's disease. windows.netnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.govnih.gov Research has shown that certain derivatives of this compound exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two main types of cholinesterases. nih.govnih.gov

A study on novel bromophenol derivatives demonstrated significant AChE inhibition. nih.gov While the primary focus of much research has been on AChE, there is growing interest in the role of BChE, particularly in the later stages of Alzheimer's disease. windows.net Some synthesized compounds have shown dual inhibition of both AChE and BChE. mdpi.com For instance, a series of 4-[(diethylamino)methyl]-phenol derivatives were found to be potent inhibitors of both enzymes, with some showing a surprising selectivity towards BChE. doi.org

Below is a table summarizing the inhibitory activities of selected derivative compounds.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Derivative 26 | BChE | <0.048 | 12.5-fold higher for BChE |

| Derivative 27 | BChE | <0.048 | 18.6-fold higher for BChE |

| Derivative 30 | BChE | <0.048 | 18.8-fold higher for BChE |

| N-tridecyl derivative of 4-nitrobenzohydrazide (B182513) (1l) | BChE | 22.31 | - |

| N-tridecyl derivative of 4-bromobenzohydrazide (B182510) (1h) | BChE | - | - |

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is involved in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. Some azole-containing compounds have been identified as inhibitors of 11β-HSDs. nih.gov Specifically, smaller azole scaffolds have shown a preference for inhibiting 11β-HSD1 over its isoform, 11β-HSD2. nih.gov For example, imidazoles like tioconazole (B1681320) and butoconazole (B1668104) inhibit 11β-HSD1 more effectively than 11β-HSD2. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can block tumor cell growth. nih.gov Fourth-generation EGFR tyrosine kinase inhibitors (TKIs) are being developed to overcome resistance to earlier-generation drugs. nih.gov These newer inhibitors, such as H002 and BBT-176, are designed to target various EGFR mutations, including those that confer resistance. nih.gov The combination of an anti-EGFR antibody with a TKI has been shown to enhance the inhibition of EGFR signaling, leading to more profound tumor regression in preclinical models. nih.gov

Other Kinase Inhibition Mechanisms

Beyond EGFR, derivatives are being investigated for their ability to inhibit other kinases involved in cell cycle regulation and proliferation. Aurora kinases, for example, are crucial for mitosis, and their dysfunction can lead to cancer. nih.gov A study on quinazoline (B50416) derivatives identified a compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as a selective inhibitor of Aurora A kinase. nih.gov This compound was found to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Other Pharmacological Applications

The structural features of this compound derivatives lend themselves to other potential therapeutic uses, notably in the area of inflammation.

Anti-inflammatory Potential of Related Structures

Chronic inflammation is a factor in many diseases. nih.gov Research into related chemical structures has revealed significant anti-inflammatory properties. For instance, the derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has demonstrated anti-inflammatory and antinociceptive effects in various animal models. nih.gov This compound was shown to reduce paw edema induced by carrageenan and compound 48/80, suggesting an effect on inflammatory mediators like histamine. nih.gov Another study on esterified anti-inflammatory drugs showed that ibuprofen (B1674241) and cinnamic acid derivatives could enhance anti-inflammatory effects by inhibiting nitric oxide production. researchgate.net Furthermore, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling. nih.gov

Antidiabetic Activity of Related Structures

The management of diabetes mellitus, particularly Type 2, often involves the inhibition of key enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. By slowing down carbohydrate breakdown, the post-meal spike in blood glucose can be mitigated. Research into related structures, specifically benzothiazine acetamide (B32628) derivatives, has shown promising results in this area.

One such derivative, 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govoup.comthiazin-2-yl)-N-(2-bromophenyl) acetamide, referred to as FA2, has been identified as a potent inhibitor of both α-glucosidase and α-amylase. nih.gov In vitro enzymatic assays demonstrated that FA2 exhibits significant inhibitory action against these enzymes. nih.gov

Further investigation in animal models revealed that FA2 not only helps in controlling blood glucose levels but also has a positive effect on insulin (B600854) secretion. In diabetic animals, treatment with FA2 resulted in a significant increase in serum insulin concentrations compared to the diabetic control group. nih.gov Specifically, a high dose of FA2 led to serum insulin levels of 38 ± 2 pmol/L, which was notably higher than that observed with the standard antidiabetic drug, acarbose (B1664774) (25 ± 3.1 pmol/L). nih.gov Additionally, FA2 treatment was associated with a significant reduction in glycated hemoglobin (HbA1c) levels, a key indicator of long-term glucose control. nih.gov

The mechanism of action for FA2 was further explored through molecular docking studies. These computational analyses showed that FA2 has a strong binding affinity for the active sites of both α-glucosidase and α-amylase, with binding energies of -7.2 kcal/mol and -6.6 kcal/mol, respectively. nih.gov This strong interaction at the molecular level supports the observed enzymatic inhibition.

Table 1: In Vitro Antidiabetic Activity of Compound FA2 | Enzyme | IC50 (µM) | | --- | --- | | α-Glucosidase | 5.17 ± 0.28 | | α-Amylase | 18.82 ± 0.89 |

Data sourced from in vitro enzyme inhibition assays. nih.gov

Antitrypanosomal Activity of Related Metal Complexes

Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, remains a significant health challenge in many parts of the world. The search for new, effective, and less toxic treatments is ongoing. One area of research is the development of metal-based drugs, where organic ligands are complexed with metal ions to enhance their therapeutic properties.

While direct studies on metal complexes of this compound for antitrypanosomal activity are not widely documented, research on related structures provides valuable insights. For instance, metal complexes involving nitrogen-containing heterocyclic ligands, such as 1,2,4-triazolo[1,5-a]pyrimidines, have shown notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These heterocyclic compounds are structurally similar to purines, which are essential for parasitic growth, allowing them to interfere with the parasite's metabolic pathways. nih.gov

The formation of coordination complexes with various metal ions can potentiate the antiparasitic effects of the organic ligand. nih.gov This strategy could be theoretically applied to derivatives of this compound, where the core structure is modified to include a chelating group capable of binding to a metal center. Such modifications could lead to novel compounds with enhanced efficacy against trypanosomes.

Antiplatelet Activity of Related Structures

Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events like heart attacks and strokes. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. Derivatives of phenoxyacetic acid and related structures have been investigated for their ability to inhibit platelet aggregation.

Studies on a series of phenoxyacetic acid derivatives have demonstrated significant in vitro inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This suggests that the phenoxyacetic acid scaffold is a promising starting point for the development of new antiplatelet drugs.

In a separate line of research, novel phenylhydrazone derivatives of ethyl acetoacetate (B1235776) were synthesized and evaluated for their antiplatelet effects. brieflands.com These compounds were tested against platelet aggregation induced by both arachidonic acid (AA) and ADP. brieflands.comresearchgate.net The results indicated that many of these derivatives possess considerable inhibitory activity. brieflands.comresearchgate.net

One of the most potent compounds identified was ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate, which showed strong inhibition in both AA and ADP-induced aggregation pathways. brieflands.com The structure-activity relationship studies revealed that the nature of the substituent on the phenyl ring plays a crucial role in the antiplatelet activity. Derivatives with electron-releasing groups, such as hydroxyl, methoxy, and methyl, tended to have better inhibitory effects against AA-induced aggregation. brieflands.com Conversely, the presence of electron-withdrawing groups led to a significant decrease in potency. brieflands.comresearchgate.net

Table 2: Antiplatelet Activity of Selected Ethyl Acetoacetate Phenylhydrazone Derivatives | Compound | Substituent on Phenyl Ring | Inhibition of ADP-induced Aggregation at 1mM | | --- | --- | --- | | 3m | 4-Hydroxy | Most potent inhibitor | | 3g | Not specified | IC50 of 553 µM | | 3m | Not specified | IC50 of 401 µM |

Data represents the inhibition of platelet aggregation induced by ADP. brieflands.com

Compound Index

Structure Activity Relationship Sar Studies of Ethyl 2 4 Bromophenoxy Acetate Analogues

Impact of Substituent Modifications on Bioactivity

The bioactivity of phenoxyacetate (B1228835) derivatives can be finely tuned by altering the substituents on the aromatic ring and the acetate (B1210297) moiety. These modifications can influence the electronic, steric, and lipophilic properties of the molecule, which in turn affect its interaction with biological targets.

Research on various phenoxyacetic acid derivatives has demonstrated that the nature, position, and number of substituents on the phenyl ring are critical for their biological activity, including herbicidal and antimicrobial effects. nih.gov For instance, in a series of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, any alteration to the 2,4-dichloro substitution pattern on the phenoxy ring resulted in a significant decrease in potency. nih.gov This highlights the specific steric and electronic requirements of the target's binding site.

The introduction of different functional groups can modulate the activity. For example, studies on other aromatic scaffolds have shown that electron-withdrawing groups, such as nitro groups, can sometimes enhance anticancer activity. researchgate.net Conversely, the introduction of a methyl group in place of a chlorine atom in phenoxyacetic acid herbicides was found to lower the degree of lipid peroxidation, indicating a change in the compound's mechanism of action or its interaction with cellular components. nih.gov

Modifications at the α-position of the acetate group also play a significant role. In the study of phenoxyacetamide inhibitors, variations at the α-position of the amide were found to be sensitive to substituent changes. nih.gov This suggests that this position is likely involved in key interactions with the biological target.

The following interactive table summarizes the impact of various substituents on the biological activity of phenoxyacetate analogues based on findings from related compound series.

| Modification Site | Substituent | Observed Impact on Bioactivity | Potential Interpretation |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂) | Can enhance certain biological activities like anticancer effects. researchgate.net | Alters the electronic distribution of the ring, potentially improving binding affinity to the target. |

| Phenyl Ring | Electron-donating groups (e.g., -CH₃) | Can modulate activity, for instance, by reducing lipid peroxidation compared to halogens. nih.gov | Influences the molecule's reactivity and metabolic stability. |

| Phenyl Ring | Halogens (e.g., -Cl, -Br) | The position and number of halogens are critical; specific patterns can be essential for high potency. nih.gov | Affects lipophilicity, electronic properties, and can be involved in halogen bonding with the target. |

| α-position of Acetate | Alkyl groups | This position is sensitive to steric bulk; modifications can significantly alter potency. nih.gov | This part of the molecule may fit into a specific pocket of the binding site, where size and shape are crucial. |

Scaffold Modifications and Pharmacological Efficacy

Altering the core structure, or scaffold, of ethyl 2-(4-bromophenoxy)acetate can lead to profound changes in its pharmacological profile. These modifications can include replacing the phenyl ring with other cyclic systems or changing the ether linkage. Such changes can improve properties like selectivity, metabolic stability, and bioavailability.

One common scaffold modification strategy is the replacement of the phenyl ring with other aromatic or non-aromatic rings. For example, replacing a phenyl ring with a cyclohexyl ring in some bioactive compounds has been shown to retain potent activity against certain pathogens. nih.gov In the context of phenoxyacetamides, replacing the 2,4-dichlorophenoxy ring with a pyridyl analogue led to a significant loss of activity, indicating the importance of the specific aromatic system for interaction with the target. nih.gov The use of saturated bioisosteres, such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane, to replace phenyl rings is an emerging strategy in drug design to enhance properties like solubility and metabolic stability while retaining bioactivity. researchgate.netnih.gov

The following interactive table illustrates the effects of scaffold modifications on the pharmacological efficacy of phenoxyacetate-like structures.

| Scaffold Modification | Example | Observed Effect on Efficacy | Rationale |

| Phenyl Ring Replacement | Substitution with a pyridyl ring | Significant reduction in potency in some series. nih.gov | The electronic properties and hydrogen bonding capacity of the nitrogen in the pyridine (B92270) ring may be unfavorable for binding. |

| Phenyl Ring Replacement | Substitution with a cyclohexyl ring | Can retain activity against specific targets. nih.gov | Provides a different three-dimensional shape and lipophilicity profile that may be suitable for other binding sites. |

| Linker Atom Replacement | Oxygen replaced with Sulfur (Thioether) | Can lead to altered biological activity. nih.gov | Changes in bond angles, bond lengths, and electronic properties of the linker can affect the overall molecular conformation and interaction with the target. |

Role of Halogenation in Modulating Activity

The presence and nature of halogen atoms on the aromatic ring are well-known to have a significant impact on the biological activity of many compounds. In this compound, the bromine atom at the para-position is a key feature.

Halogenation can influence a molecule's properties in several ways:

Lipophilicity: Halogens are lipophilic, and their presence can enhance the ability of a compound to cross cell membranes.

Electronic Effects: Halogens are electron-withdrawing, which can alter the reactivity of the aromatic ring and influence interactions with the target.

Steric Effects: The size of the halogen atom can affect how the molecule fits into a binding site.

Halogen Bonding: Halogens can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms in a biological target, which can contribute to binding affinity.

Studies on bromophenols from marine algae have highlighted the indispensable role of bromine in their antimicrobial and enzyme-inhibitory activities. In some cases, the activity was observed to increase with the number of bromine atoms. mdpi.com For phenoxyacetic acid herbicides, the number and position of chlorine atoms on the aromatic ring are critical determinants of their herbicidal efficacy and toxicity. nih.gov The introduction of a bromine atom, as seen in 3-Br-acivicin, can be crucial for its biological activity, with stereochemistry also playing a significant role in its interaction with the target enzyme. mdpi.com

The specific position of the halogen is also a critical factor. For instance, in a series of substituted benzylthioquinolinium iodides, a para-substituted electron-withdrawing and lipophilic substituent like chlorine resulted in the highest potency. nih.gov This suggests that for this compound, the para-position of the bromine atom is likely optimal for a specific biological activity.

The following interactive table summarizes the role of halogenation in modulating the activity of aromatic compounds, with relevance to this compound.

| Halogen Property | Effect on Molecular Properties | Impact on Biological Activity |

| Lipophilicity | Increases the molecule's oil/water partition coefficient. | Can enhance membrane permeability and transport to the target site. |

| Electronic Nature | Acts as an electron-withdrawing group via induction. | Modulates the acidity of the phenoxy proton and the reactivity of the aromatic ring. |

| Size (Steric Bulk) | Increases in the order F < Cl < Br < I. | Can provide a better fit in a specific binding pocket or cause steric hindrance. |

| Halogen Bonding | Can form specific non-covalent bonds with electron donors (e.g., oxygen, nitrogen). | Can contribute significantly to the binding affinity and selectivity of the compound for its target. mdpi.com |

Analytical Methodologies for Ethyl 2 4 Bromophenoxy Acetate

Purity Assessment Techniques

Ensuring the purity of Ethyl 2-(4-bromophenoxy)acetate is critical for its application in further chemical syntheses. Chromatographic techniques are the primary tools for this assessment, allowing for the separation of the main compound from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that produce this compound and for preliminary purity checks. acs.orgmdpi.com In a typical application, a silica (B1680970) gel plate with a fluorescent indicator (F-254) is used as the stationary phase. acs.org The separation is achieved by developing the plate in a chamber containing a suitable mobile phase.

The choice of eluent, or mobile phase, is critical and is determined based on the polarity of the compounds to be separated. For phenoxyacetate (B1228835) derivatives, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). walisongo.ac.id The ratio of these solvents is adjusted to achieve optimal separation. For instance, in the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a mobile phase of n-hexane:ethyl acetate (5:1) was utilized to monitor the reaction's progress. walisongo.ac.id After development, the separated spots on the TLC plate are visualized under ultraviolet (UV) light, typically at wavelengths of 254 nm and 365 nm, where the aromatic nature of the compound allows for easy detection. acs.org A single spot corresponding to the product indicates a high degree of purity. walisongo.ac.id

Table 1: Typical Parameters for TLC Analysis

| Parameter | Description |

| Stationary Phase | Silica gel plates with fluorescent indicator (F-254) acs.org |

| Mobile Phase | n-hexane:ethyl acetate (ratio adjusted for optimal separation) walisongo.ac.id |

| Visualization | Ultraviolet (UV) light (254 nm and 365 nm) acs.org |

High-Performance Liquid Chromatography (HPLC-UV)

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) is the method of choice. This technique offers higher resolution and sensitivity compared to TLC. In the analysis of compounds structurally similar to this compound, reversed-phase HPLC is commonly employed. acs.org

A typical setup involves an Agilent 1260 Infinity II HPLC system or equivalent, equipped with a C18 reversed-phase column. acs.org The mobile phase composition is optimized to ensure a good separation between the main compound and any potential impurities. The final purity of synthesized compounds is often determined to be greater than 95% by this method. acs.org The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, which is dictated by the chromophoric phenyl ring in the molecule.

Table 2: Illustrative HPLC-UV Conditions for Purity Analysis of Related Compounds

| Parameter | Specification | Reference |

| System | Agilent 1260 Infinity II HPLC system | acs.org |

| Column | Promosil C18 reversed-phase (4.6 mm Φ × 150 mm, 5 µm) | acs.org |

| Purity Determination | >95% | acs.org |

Quantitative Analysis Methods

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This is often achieved using hyphenated techniques that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While specific GC-MS analysis data for this compound is not extensively detailed in the provided context, data for the isomeric compound, Ethyl 2-(4-bromophenyl)acetate, is available and provides insight into the expected analytical behavior. The NIST Mass Spectrometry Data Center reports GC-MS data for this isomer, indicating key mass-to-charge ratio (m/z) peaks at 169 and 171. nih.gov A general GC-MS method for a related bromo-compound involved a low polarity phase column (5% diphenyl/95% dimethyl polysiloxane) with electron impact (EI) ionization and detection in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. ijraset.com

Table 3: GC-MS Data for the Isomer Ethyl 2-(4-bromophenyl)acetate

| Parameter | Value | Source |

| NIST Number | 372917 | nih.gov |

| Top Peak (m/z) | 169 | nih.gov |

| 2nd Highest Peak (m/z) | 171 | nih.gov |

| 3rd Highest Peak (m/z) | 89 | nih.gov |

| Kovats Retention Index | 1583 (Semi-standard non-polar column) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of phenoxyacetic acid derivatives. It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. For related phenoxypropionic herbicides, which include ester derivatives, LC-MS methods have been developed using electrospray ionization (ESI). lcms.cz Typically, ester-containing compounds like this compound would be analyzed in positive ion mode (ESI+), where they are expected to form protonated molecules [M+H]⁺. lcms.cz

In the analysis of the isomeric compound ethyl 2-(2-bromophenoxy)acetate, LC-MS analysis showed a molecular ion peak at m/z 244, corresponding to [M+1]⁺. A comprehensive LC-MS/MS analysis would involve a system using a C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water containing a modifier like formic acid to improve ionization. lcms.czunila.ac.id

Table 4: General LC-MS Parameters for Analysis of Phenoxyacetate Esters

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | lcms.cz |

| Column | Reversed-phase C18 | unila.ac.id |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | lcms.cz |

| Detection | Detection of protonated molecule [M+H]⁺ | lcms.cz |

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For an organic compound like this compound (C₁₀H₁₁BrO₃), the analysis would measure the percentages of carbon (C), hydrogen (H), and bromine (Br). The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula. Close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. This method was used to confirm the structure of the related compound ethyl-2-(4-aminophenoxy) acetate. mdpi.com

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₁BrO₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 46.35% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.28% |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.84% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.53% |

| Total | 259.10 | 100.00% |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。